(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride
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Overview
Description
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring, an ethyl group at the 1st position, and a methylamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of these compounds involves C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Compounds with similar structures have been shown to have varied medicinal applications , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been shown to have significant biological and therapeutic value , suggesting that EN300-7462143 may have similar effects.
Action Environment
It is known that the reaction conditions for the synthesis of similar compounds are mild and metal-free , suggesting that the compound may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride typically involves the following steps:
Formation of 8-bromoimidazo[1,2-a]pyridine: This can be achieved through a chemodivergent synthesis involving α-bromoketones and 2-aminopyridines.
Introduction of the Ethyl Group: The ethyl group can be introduced via a Grignard reaction or alkylation using ethyl halides.
Addition of the Methylamine Group: This step involves the reaction of the intermediate compound with methylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazo[1,2-a]pyridines, while oxidation reactions can produce N-oxides.
Scientific Research Applications
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride has several scientific research applications:
Biological Research: It is used in studies to understand the biological pathways and molecular targets involved in various diseases.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the bromine and ethyl groups.
8-bromoimidazo[1,2-a]pyridine: Similar to the compound but without the ethyl and methylamine groups.
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)amine: Similar but without the methyl group.
Uniqueness
The uniqueness of (1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, ethyl group, and methylamine group contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
1-(8-bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3.2ClH/c1-7(12-2)9-6-14-5-3-4-8(11)10(14)13-9;;/h3-7,12H,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHSMXXWZZILNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CC=C(C2=N1)Br)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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